

dose-limiting nausea and vomiting with LY2979165

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Compound of Interest

Compound Name: LY2979165

Cat. No.: B1651637

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Technical Support Center: LY2979165

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding dose-limiting nausea and vomiting associated with the mGluR2 agonist, **LY2979165**.

Frequently Asked Questions (FAQs)

Q1: What is **LY2979165** and what is its mechanism of action?

A1: **LY2979165** is a prodrug of the selective orthosteric metabotropic glutamate receptor 2 (mGluR2) agonist, 2812223.[1][2][3] As an mGluR2 agonist, it works by activating presynaptic mGluR2 receptors, which are coupled to Gi/o proteins.[4][5] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.[1][4] The ultimate effect is a reduction in the release of the excitatory neurotransmitter glutamate in the synapse.[1][5]

Q2: What are the known dose-limiting side effects of **LY2979165**?

A2: In Phase 1 clinical trials, the most common treatment-emergent adverse events considered related to **LY2979165** were dizziness, somnolence, headache, and dose-limiting nausea and vomiting.[2]

Q3: At what dose levels do nausea and vomiting become a concern?

A3: Nausea and vomiting were identified as dose-limiting toxicities following single doses of **LY2979165**.^[2] While specific percentages of incidence at each dose level are not publicly available, it was observed in a dose-escalation study with single doses ranging from 20 to 150 mg.^[2]

Q4: How can the nausea and vomiting associated with **LY2979165** be managed in a research setting?

A4: Clinical studies have utilized a dose titration regimen to manage and mitigate the emetic effects of **LY2979165**.^[2] This approach allowed for the administration of higher doses (up to 400 mg in multiple once-daily doses) over a 14-day period.^[2] Starting with a lower dose and gradually increasing it may allow for better tolerability.

Q5: Is the active moiety of **LY2979165** detectable in plasma?

A5: Yes, **LY2979165** is extensively converted to its active moiety, 2812223. Minimal levels of the prodrug **LY2979165** are measurable in plasma.^[2]

Troubleshooting Guide: Managing Nausea and Vomiting in Preclinical and Clinical Research

This guide provides practical steps for researchers encountering nausea and vomiting during experiments with **LY2979165**.

Issue	Potential Cause	Troubleshooting Steps
High incidence of emesis in animal models following a single high dose.	Rapid increase in plasma concentration of the active moiety, 2812223, leading to acute adverse effects.	<ol style="list-style-type: none">1. Implement a dose-fractionation schedule: Administer the total daily dose in two or more smaller doses.2. Introduce a dose-escalation protocol: Start with a low dose and gradually increase to the target dose over several days.3. Consider co-administration with an anti-emetic: Pre-treatment with a standard anti-emetic agent may be explored, ensuring it does not interfere with the primary experimental outcomes.
Subjects in a clinical study report significant nausea and/or experience vomiting.	Individual sensitivity or exceeding the maximum tolerated single dose.	<ol style="list-style-type: none">1. Adhere to a strict dose-titration protocol: As demonstrated in clinical trials, this is the primary strategy for improving tolerability.[2]2. Monitor subjects closely after dosing: Observe for early signs of nausea to manage symptoms proactively.3. Ensure adequate hydration: Dehydration can exacerbate nausea.
Difficulty in distinguishing between compound-related emesis and procedural stress in animal models.	Confounding factors in the experimental setup.	<ol style="list-style-type: none">1. Acclimatize animals to handling and dosing procedures: This can help reduce stress-induced physiological responses.2. Include a vehicle-control group: This is essential to differentiate between the

effects of the compound and the experimental procedure.

Data Presentation

The following tables summarize the available data on the administration of **LY2979165** in Phase 1 clinical trials.

Table 1: **LY2979165** Single Ascending Dose (SAD) Study Overview

Parameter	Value
Dose Range	20 - 150 mg
Most Common Adverse Events	Dizziness, Vomiting, Nausea, Somnolence, Headache[2]
Dose-Limiting Toxicities	Nausea and Vomiting[2]

Table 2: **LY2979165** Multiple Ascending Dose (MAD) Study Overview

Parameter	Value
Dose Range	20 - 400 mg (once-daily)[2]
Dosing Regimen	Dose titration over 14 days[2]
Key Finding	Dose titration allowed for the administration of higher doses.[2]

Experimental Protocols

Protocol 1: Phase 1 Single and Multiple Ascending Dose Clinical Trial Design

A Phase 1, investigator- and subject-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **LY2979165** in healthy male subjects.[2]

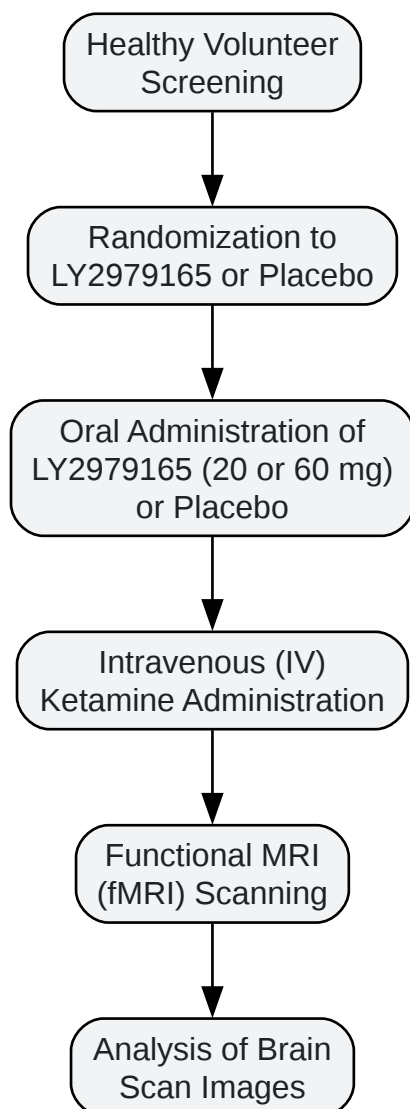
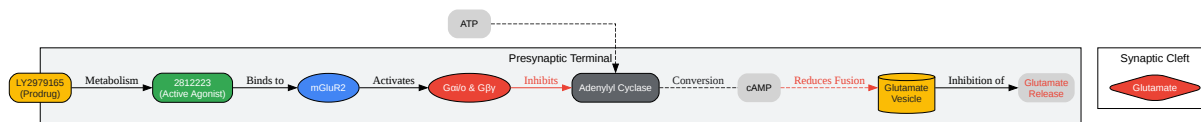
- Single Ascending Dose (SAD) Cohorts:

- Subjects received a single oral dose of **LY2979165** (ranging from 20 mg to 150 mg) or a placebo.
- Safety parameters, including the incidence of nausea and vomiting, were monitored closely.
- Multiple Ascending Dose (MAD) Cohorts:
 - Subjects received once-daily oral doses of **LY2979165** (ranging from 20 mg to 400 mg) or a placebo.
 - A dose-titration regimen was employed over a 14-day period to improve tolerability.
 - Plasma and urine samples were collected to measure the pharmacokinetics of **LY2979165** and its active moiety, 2812223.

Mandatory Visualization

mGluR2 Signaling Pathway

The following diagram illustrates the signaling pathway activated by an mGluR2 agonist like **LY2979165** (via its active moiety 2812223).



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